molecular formula C14H15N5OS B14156154 5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 797769-66-5

5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B14156154
CAS No.: 797769-66-5
M. Wt: 301.37 g/mol
InChI Key: DWHLYEPAXVJKNO-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its potential biological activities, including anticancer, antifungal, and antimicrobial properties. The unique structure of this compound makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclocondensation of substituted 5-amino-1H-pyrazole derivatives with various carbonyl compounds. One common method includes the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with carboxylic acid derivatives or aldehydes . The reaction is usually carried out in refluxing methanol in the presence of a base such as sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one is unique due to its propylsulfanyl substituent, which enhances its biological activity compared to other pyrazolopyrimidine derivatives. This structural modification allows for better interaction with molecular targets, leading to improved efficacy in inhibiting cancer cell growth .

Properties

CAS No.

797769-66-5

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

5-amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C14H15N5OS/c1-2-8-21-14-17-12-11(13(20)18(14)15)9-16-19(12)10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3

InChI Key

DWHLYEPAXVJKNO-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1N

solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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